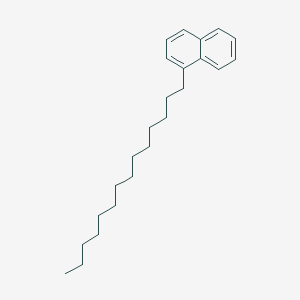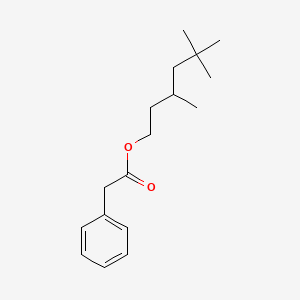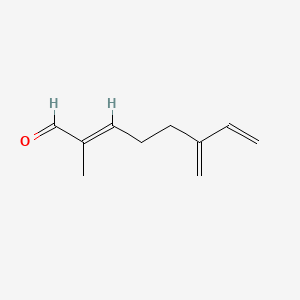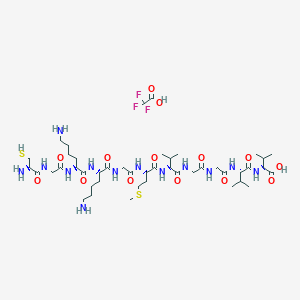
1-Phenylethyl 2-acetylacetoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylethyl 2-acetylacetoacetate is an organic compound with the molecular formula C14H16O4 It is a derivative of acetoacetic ester and features a phenylethyl group attached to the acetoacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenylethyl 2-acetylacetoacetate can be synthesized through the esterification of 1-phenylethanol with acetoacetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents is carefully controlled to minimize by-products and maximize the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenylethyl 2-acetylacetoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Phenylethyl 2-acetylacetoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Phenylethyl 2-acetylacetoacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetoacetic acid, which can then participate in various biochemical pathways. The phenylethyl group may interact with hydrophobic pockets in enzymes or receptors, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Ethyl acetoacetate: A simpler ester with similar reactivity but lacking the phenylethyl group.
Methyl acetoacetate: Another ester derivative with similar chemical properties.
Phenylacetic acid: Shares the phenyl group but differs in its functional groups and reactivity.
Uniqueness: 1-Phenylethyl 2-acetylacetoacetate is unique due to the presence of both the phenylethyl and acetoacetate moieties, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
85153-66-8 |
|---|---|
Molekularformel |
C14H16O4 |
Molekulargewicht |
248.27 g/mol |
IUPAC-Name |
1-phenylethyl 2-acetyl-3-oxobutanoate |
InChI |
InChI=1S/C14H16O4/c1-9(15)13(10(2)16)14(17)18-11(3)12-7-5-4-6-8-12/h4-8,11,13H,1-3H3 |
InChI-Schlüssel |
ZXBGGHFUQBYYGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)OC(=O)C(C(=O)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















